(4-Formyl-2-methoxy-phenoxy)-acetonitrile
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Overview
Description
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2-methoxy-phenoxy)-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenoxyacetonitrile.
Reduction: 4-Hydroxymethyl-2-methoxyphenoxyacetonitrile.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Scientific Research Applications
(4-Formyl-2-methoxy-phenoxy)-acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Formyl-2-methoxy-phenoxy)-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and phenoxy groups contribute to its overall reactivity and stability, influencing its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(2-Formyl-4-methoxyphenoxy)acetonitrile: Similar structure but with different positioning of the formyl and methoxy groups.
(4-Formyl-2-methoxyphenoxy)acetamide: Contains an amide group instead of a nitrile group.
(4-Formyl-2-methoxyphenoxy)methylbenzaldehyde: Contains an additional benzaldehyde moiety.
Uniqueness
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a formyl group, methoxy group, and phenoxy group attached to an acetonitrile moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGKRVLMXDQKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364703 |
Source
|
Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342592-62-5 |
Source
|
Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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